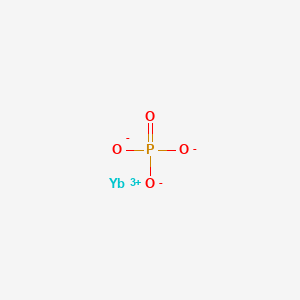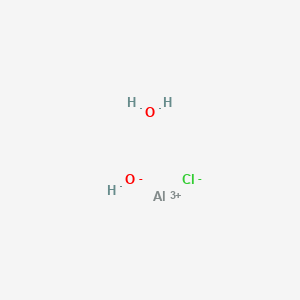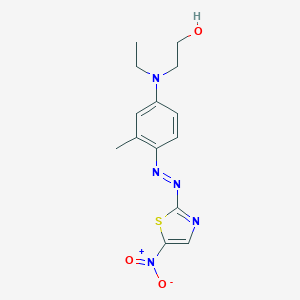
Ytterbium phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium phosphate is a rare earth element that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Ytterbium phosphate is a white, odorless powder that is insoluble in water and other common solvents.
作用機序
The mechanism of action of ytterbium phosphate in catalysis is based on its acid-base properties. Ytterbium phosphate has Lewis acid sites, which can activate the carbonyl group of the substrate, and Bronsted acid sites, which can protonate the alcohol group of the substrate. In luminescence, ytterbium ions are excited by absorption of light and emit photons when returning to the ground state. The emission wavelength depends on the energy levels of the ytterbium ions and the host lattice. In biomedical imaging, ytterbium phosphate nanoparticles can enhance the contrast of MRI and CT images by altering the relaxation times of water protons or X-ray attenuation.
生化学的および生理学的効果
Ytterbium phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that ytterbium ions can interact with biological molecules, such as proteins and DNA, and induce conformational changes or damage. Ytterbium phosphate nanoparticles have been shown to have low toxicity and biocompatibility in vitro and in vivo.
実験室実験の利点と制限
Ytterbium phosphate has several advantages for lab experiments, including its stability, high surface area, and tunable properties. Ytterbium phosphate can be easily modified by doping with other rare earth ions or by adjusting the synthesis conditions. However, ytterbium phosphate has some limitations, such as its low solubility and poor dispersibility in aqueous solutions, which can affect its catalytic and biomedical applications.
将来の方向性
There are several future directions for research on ytterbium phosphate. First, the development of new synthesis methods and the optimization of existing methods can improve the yield, purity, and properties of ytterbium phosphate. Second, the investigation of the catalytic activity and selectivity of ytterbium phosphate in various reactions can provide insights into its mechanism of action and potential applications. Third, the exploration of the luminescence properties of ytterbium phosphate can lead to the development of new materials for optical devices and sensors. Fourth, the evaluation of the biocompatibility and toxicity of ytterbium phosphate nanoparticles in vivo can pave the way for their clinical translation as imaging agents or drug carriers. Finally, the combination of ytterbium phosphate with other materials, such as carbon nanotubes or graphene, can create hybrid materials with enhanced properties for various applications.
合成法
Ytterbium phosphate can be synthesized using a variety of methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal synthesis. Among these methods, the hydrothermal synthesis method is the most commonly used. In this method, ytterbium nitrate and ammonium phosphate are mixed in a specific ratio and heated in an autoclave at high temperature and pressure. After cooling, the resulting product is washed with water and dried to obtain ytterbium phosphate.
科学的研究の応用
Ytterbium phosphate has been extensively studied for its potential applications in various fields, including catalysis, luminescence, and biomedical imaging. In catalysis, ytterbium phosphate has been used as a solid acid catalyst for various chemical reactions, such as esterification, transesterification, and aldol condensation. In luminescence, ytterbium phosphate has been used as a host material for rare earth ions, which can emit light in the visible and near-infrared regions. In biomedical imaging, ytterbium phosphate nanoparticles have been developed as contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
特性
CAS番号 |
13759-80-3 |
|---|---|
製品名 |
Ytterbium phosphate |
分子式 |
O4PYb |
分子量 |
268.02 g/mol |
IUPAC名 |
ytterbium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Yb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChIキー |
YXNVQKRHARCEKL-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Yb+3] |
正規SMILES |
[O-]P(=O)([O-])[O-].[Yb+3] |
その他のCAS番号 |
13759-80-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)